molecular formula C10H21NO2 B13444219 N-Ethyl-N-pentyl-beta-alanine

N-Ethyl-N-pentyl-beta-alanine

Cat. No.: B13444219
M. Wt: 187.28 g/mol
InChI Key: JVSVAMUJKXOMIK-UHFFFAOYSA-N
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Description

N-Ethyl-N-pentyl-beta-alanine is a derivative of beta-alanine, an amino acid that is commonly found in various biological systems This compound is characterized by the presence of ethyl and pentyl groups attached to the nitrogen atom of the beta-alanine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-pentyl-beta-alanine can be achieved through several methods. One common approach involves the alkylation of beta-alanine with ethyl and pentyl halides in the presence of a base. This reaction typically occurs under mild conditions and yields the desired product with good efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of dendrimeric intermediates. These intermediates can be synthesized using a pentaerythritol core, which allows for the attachment of branched arms. The resulting dendrimers can then be used to obtain N-alkyl-beta-amino acids and their esters in a one-pot reaction .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-pentyl-beta-alanine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethyl or pentyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted beta-alanine derivatives, which can have different functional groups attached to the nitrogen atom.

Scientific Research Applications

N-Ethyl-N-pentyl-beta-alanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-Ethyl-N-pentyl-beta-alanine exerts its effects involves its interaction with specific molecular targets. For example, it can act as a substrate for enzymes involved in the biosynthesis of coenzyme A, leading to the formation of ethyldethiacoenzyme A. This compound can then interfere with cellular processes by inhibiting the activity of key enzymes .

Comparison with Similar Compounds

N-Ethyl-N-pentyl-beta-alanine can be compared with other similar compounds, such as:

    N-Methyl-N-pentyl-beta-alanine: Similar structure but with a methyl group instead of an ethyl group.

    N-Ethyl-N-butyl-beta-alanine: Similar structure but with a butyl group instead of a pentyl group.

    N-Ethyl-N-pentyl-glycine: Similar structure but with glycine instead of beta-alanine.

These compounds share similar chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound .

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

3-[ethyl(pentyl)amino]propanoic acid

InChI

InChI=1S/C10H21NO2/c1-3-5-6-8-11(4-2)9-7-10(12)13/h3-9H2,1-2H3,(H,12,13)

InChI Key

JVSVAMUJKXOMIK-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(CC)CCC(=O)O

Origin of Product

United States

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